molecular formula C8H15NO2 B14884138 3-(Aminomethyl)-5-methylhex-2-enoic acid

3-(Aminomethyl)-5-methylhex-2-enoic acid

Cat. No.: B14884138
M. Wt: 157.21 g/mol
InChI Key: MXAGCKOCUFAWIP-DAXSKMNVSA-N
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Description

3-(Aminomethyl)-5-methylhex-2-enoic acid is an organic compound that has garnered significant interest in various fields of scientific research This compound is structurally characterized by an amino group attached to a methyl-substituted hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhex-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the corresponding amide, which is then hydrolyzed to yield the desired product . Another approach involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce intermediates that are subsequently converted to this compound through a series of reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the use of expensive or environmentally harmful reagents. The use of recoverable reagents and solvents is also emphasized to ensure a more sustainable production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an anticonvulsant, the compound binds to voltage-gated calcium channels in the central nervous system, inhibiting the release of excitatory neurotransmitters and thereby reducing neuronal excitability . This action helps in controlling seizures and alleviating neuropathic pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(Z)-3-(aminomethyl)-5-methylhex-2-enoic acid

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h4,6H,3,5,9H2,1-2H3,(H,10,11)/b7-4-

InChI Key

MXAGCKOCUFAWIP-DAXSKMNVSA-N

Isomeric SMILES

CC(C)C/C(=C/C(=O)O)/CN

Canonical SMILES

CC(C)CC(=CC(=O)O)CN

Origin of Product

United States

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